

# (rac)-TBAJ-5307: A Technical Guide to a Novel Anti-Mycobacterial Agent

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## Compound of Interest

Compound Name: (rac)-TBAJ-5307

Cat. No.: B15565581

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## Introduction

**(rac)-TBAJ-5307** is a racemic mixture of a potent diarylquinoline compound, with its levorotatory enantiomer, TBAJ-5307, demonstrating significant promise as a broad-spectrum inhibitor of non-tuberculous mycobacteria (NTM). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data associated with **(rac)-TBAJ-5307** and its active enantiomer. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for NTM infections.

## Chemical Structure and Properties

**(rac)-TBAJ-5307** is a complex diarylquinoline. The chemical structure and key properties are summarized below.

Chemical Structure:

- IUPAC Name: (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-1-(2,3-dimethoxypyridin-4-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)butan-2-ol (for the active enantiomer, TBAJ-5307)[1]
- Chemical Formula: C<sub>30</sub>H<sub>35</sub>BrN<sub>4</sub>O<sub>6</sub>[1]

- Molecular Weight: 627.54 g/mol [1]

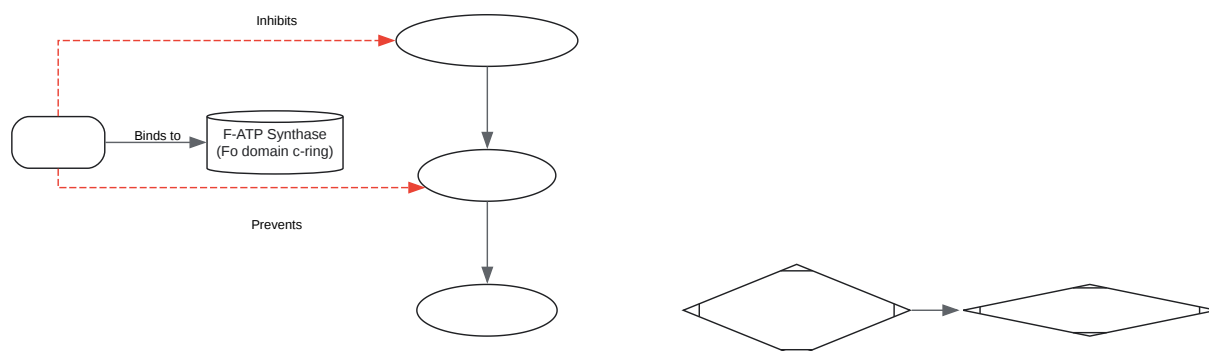
A 2D representation of the chemical structure of the active enantiomer, TBAJ-5307, is provided by commercial suppliers.

Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C30H35BrN4O6	[1]
Molecular Weight	627.54 g/mol	[1]
Appearance	Solid	
Solubility	10 mM in DMSO	
Storage	Solid Powder: -20°C for 12 months; 4°C for 6 months. In Solvent: -80°C for 6 months; -20°C for 6 months.	

## Mechanism of Action

TBAJ-5307 exerts its anti-mycobacterial effect by targeting the F1Fo-ATP synthase, a critical enzyme for cellular energy production in mycobacteria. Specifically, it inhibits the Fo domain of the ATP synthase, which is responsible for proton translocation. By binding to the c-ring of the Fo domain, TBAJ-5307 prevents the rotation of the synthase, thereby halting ATP synthesis and leading to a depletion of intracellular ATP. This ultimately results in bacterial cell death.



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**Caption:** Mechanism of action of TBAJ-5307.

## In Vitro Efficacy

The racemic mixture and its enantiomers have been tested against a variety of NTM species. The active levorotatory enantiomer, TBAJ-5307, demonstrates potent activity at nanomolar concentrations.

Minimum Inhibitory Concentration (MIC50) Data:

Mycobacterial Species	Strain	MIC50 (nM)	Reference
Mycobacterium abscessus subsp. abscessus	Smooth variant	4.5 ± 0.9	
Mycobacterium abscessus subsp. abscessus	Rough variant	6 ± 1.2	
Mycobacterium avium	1.8 ± 0.2		
Mycobacterium abscessus	ATCC 19977	10	

## In Vivo Efficacy

The in vivo efficacy of TBAJ-5307 has been evaluated in a zebrafish model of Mycobacterium abscessus infection.

Zebrafish Model of M. abscessus Infection:

Parameter	Result	Reference
Toxicity	No signs of toxicity-induced killing or developmental abnormalities at tested concentrations.	
Survival Rate	80% survival in infected embryos treated with 2500 nM TBAJ-5307 compared to untreated group.	
Bacterial Burden	Significant reduction in fluorescent pixel count at 3 and 5 days post-infection with 2500 nM TBAJ-5307.	
Pathophysiology	Decrease in abscess formation and cording in treated zebrafish.	

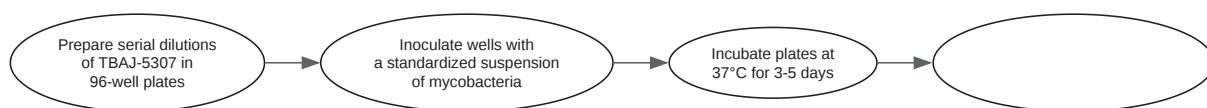
## Experimental Protocols

### Synthesis of (rac)-TBAJ-5307

The synthesis of **(rac)-TBAJ-5307** and other diarylquinolines has been reported to be based on methods developed by Sutherland et al. and Hotra et al. A general approach to the synthesis of diarylquinolines is available in the scientific literature. Researchers should refer to these publications for detailed synthetic procedures.

### In Vitro Minimum Inhibitory Concentration (MIC) Assay

A standard broth microdilution method is used to determine the MIC of TBAJ-5307 against NTM.



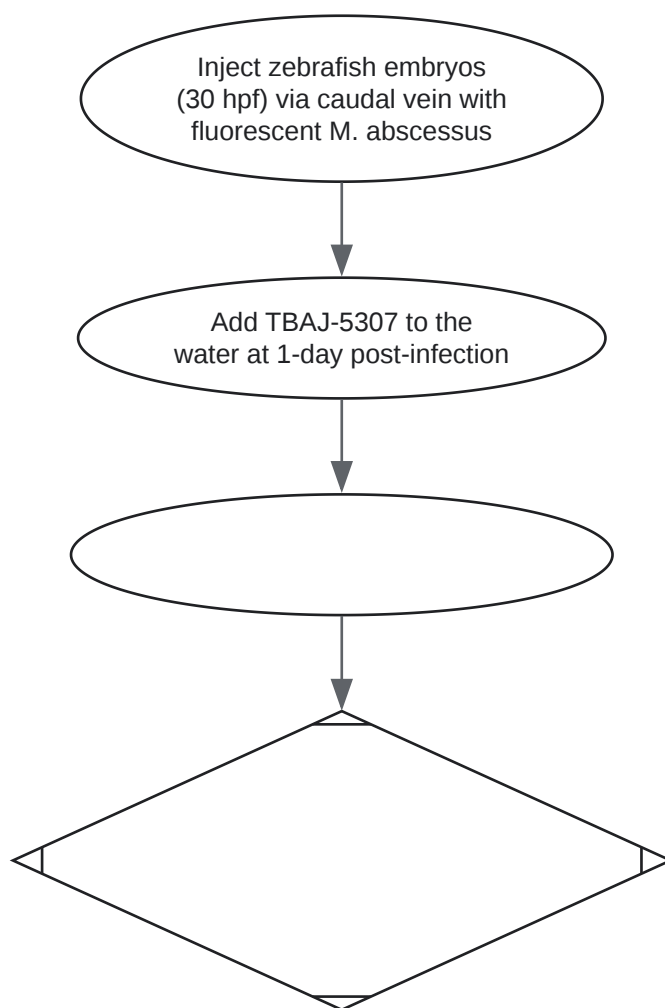
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**Caption:** Workflow for MIC determination.

- Preparation of Drug Dilutions: Prepare serial twofold dilutions of TBAJ-5307 in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
- Inoculum Preparation: Grow mycobacterial cultures in an appropriate broth medium (e.g., Middlebrook 7H9) to the mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5 and then dilute to the final inoculum concentration.
- Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the drug dilutions.
- Incubation: Incubate the plates at 37°C for 3 to 5 days.
- MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.

## Zebrafish Model of Mycobacterium abscessus Infection

The zebrafish embryo model is utilized to assess the in vivo efficacy and toxicity of TBAJ-5307.



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**Caption:** Zebrafish infection model workflow.

- **Infection of Zebrafish Embryos:** At 30 hours post-fertilization (hpf), zebrafish embryos are injected into the caudal vein with a suspension of fluorescently labeled *M. abscessus*.
- **Drug Administration:** At 1-day post-infection (dpi), the infected embryos are transferred to 24-well plates, and TBAJ-5307 is added directly to the water. The drug-supplemented water is changed daily.
- **Monitoring and Imaging:** The embryos are monitored daily for survival. The bacterial burden is quantified by measuring the total area of the fluorescent signal using microscopy. Pathophysiological changes, such as abscess formation and cording, are also observed.

- Data Analysis: Survival curves are generated, and the bacterial burden (fluorescent pixel count) is statistically analyzed between treated and untreated groups.

## Conclusion

**(rac)-TBAJ-5307**, and specifically its active enantiomer TBAJ-5307, represents a highly potent inhibitor of non-tuberculous mycobacteria with a well-defined mechanism of action targeting the essential F1Fo-ATP synthase. The nanomolar in vitro activity and promising in vivo efficacy in the zebrafish model, coupled with a lack of observed toxicity, underscore its potential as a lead compound for the development of new therapeutics against NTM infections. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in other preclinical models, is warranted to advance this compound towards clinical application.

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## References

- 1. TBAJ-5307 | Non-tuberculous mycobacteria inhibitor | Probechem Biochemicals [probechem.com]
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